App-chminaca

Vue d'ensemble

Description

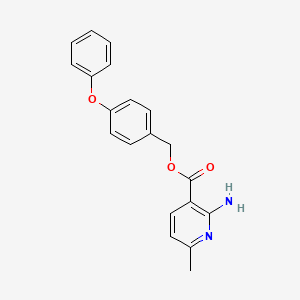

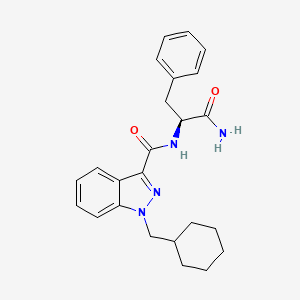

APP-CHMINACA, also known as PX-3, is an indazole-based synthetic cannabinoid . It was originally developed by Pfizer in 2009 as an analgesic medication . It is a potent agonist of the CB1 receptor with a binding affinity of Ki = 47.6 nM . The acronym ‘APP’ signifies the ‘amino’, ‘phenyl’ and ‘propanone’ elements of the structure .

Molecular Structure Analysis

The chemical formula of APP-CHMINACA is C24H28N4O2 . Its exact mass is 404.22 and its molecular weight is 404.510 . The elemental composition is C, 71.26; H, 6.98; N, 13.85; O, 7.91 .Chemical Reactions Analysis

In a study, APP-CHMINACA was incubated with human liver microsomes, and the extracts were analyzed via high-resolution mass spectrometry . This yielded 12 metabolites, encompassing 7 different metabolite classes . The predominant biotransformations observed were hydrolysis of the distal amide group and hydroxylation of the cyclohexylmethyl (CHM) substituent .Applications De Recherche Scientifique

Forensic Analysis

Drug Potency Studies

APP-CHMINACA is used in drug potency studies. It is considered the most potent of the PX-series compounds according to a study conducted by Schoeder et al .

Detection in Biological Matrices

APP-CHMINACA is used in the detection of synthetic cannabinoids in human biological matrices such as oral fluid, blood, urine, and hair . This helps to link toxicity and symptoms to each compound and concentration and ascertain consumption trends .

New Psychoactive Substances (NPS) Research

APP-CHMINACA is used in the research of new psychoactive substances (NPS). NPS are compounds that were originally purposed for medicinal chemistry research but have appeared in seized drug materials and biological specimens submitted to forensic laboratories .

Behavioral Studies

APP-CHMINACA is used in behavioral studies. For example, the effects of systemic administration of APP-CHMINACA on the recognition index for the novel object recognition test in mice have been studied .

Mécanisme D'action

Target of Action

APP-CHMINACA, also known as PX-3, is an indazole-based synthetic cannabinoid . It primarily targets the CB1 receptor , a type of cannabinoid receptor in the human body . The CB1 receptor plays a crucial role in the regulation of neurotransmission in the brain, and its activation can lead to various psychoactive effects.

Mode of Action

APP-CHMINACA acts as a potent agonist for the CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, APP-CHMINACA binds to the CB1 receptor with a high affinity, triggering a response that can include pain relief, relaxation, and altered perception.

Biochemical Pathways

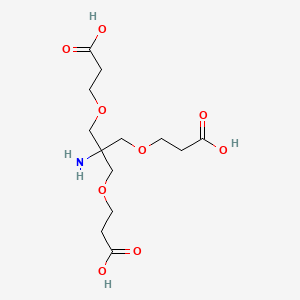

The primary biochemical transformations observed for APP-CHMINACA are the hydrolysis of the distal amide group and the hydroxylation of the cyclohexylmethyl (CHM) substituent . These transformations lead to the production of various metabolites, some of which are specific to APP-CHMINACA . The metabolites in greatest abundance in the study were products of amide hydrolysis with no further biotransformation (M1), followed by amide hydrolysis with monohydroxylation (M2.1) .

Result of Action

The activation of the CB1 receptor by APP-CHMINACA leads to various molecular and cellular effects. These can include alterations in neurotransmission, changes in perception, and potential analgesic effects . .

Action Environment

The action, efficacy, and stability of APP-CHMINACA can be influenced by various environmental factors. While specific studies on APP-CHMINACA are limited, research on similar synthetic cannabinoids suggests that factors such as temperature, humidity, and light intensity can affect the stability and potency of these compounds . Furthermore, the body’s internal environment, including factors like pH levels and the presence of other substances, can also impact the action of APP-CHMINACA.

Propriétés

IUPAC Name |

N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2/c25-23(29)20(15-17-9-3-1-4-10-17)26-24(30)22-19-13-7-8-14-21(19)28(27-22)16-18-11-5-2-6-12-18/h1,3-4,7-10,13-14,18,20H,2,5-6,11-12,15-16H2,(H2,25,29)(H,26,30)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHWDSGURMXMGE-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201009998 | |

| Record name | APP-CHMINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

App-chminaca | |

CAS RN |

1185887-14-2 | |

| Record name | N-[(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185887-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | APP-CHMINACA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185887142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APP-CHMINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APP-CHMINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3877T06H05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the major metabolic pathways of APP-CHMINACA in humans?

A1: Research using human liver microsomes revealed that APP-CHMINACA undergoes extensive phase I metabolism, primarily through amide hydrolysis and hydroxylation []. The most common biotransformations were hydrolysis of the amide group and hydroxylation of the cyclohexylmethyl substituent. Notably, three specific metabolites were identified as unique markers for APP-CHMINACA consumption: a mono-, di-, and tri-hydroxylated metabolite on the cyclohexylmethyl group [].

Q2: What are the key analytical methods used to identify and quantify APP-CHMINACA and its metabolites?

A2: The research utilized high-resolution mass spectrometry (HRMS) to analyze extracts from in vitro studies with human liver microsomes []. This technique allowed for the identification and characterization of APP-CHMINACA metabolites based on their product ion spectra, accurate mass, and chemical formula. These methods are crucial for analytical scientists developing new methods for detecting APP-CHMINACA in biological samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.